molecular formula C20H12FNO3S B5197619 (5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5197619
M. Wt: 365.4 g/mol
InChI Key: VZLKHXXHYHSOAL-LDADJPATSA-N
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Description

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. This compound is characterized by its unique structure, which includes a thiazolidine ring, a furan ring, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a thiazolidinedione in the presence of a base. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired outcomes. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or altered ring structures.

Scientific Research Applications

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nuclear receptors or enzymes, thereby modulating various cellular pathways. For instance, in the context of its anti-inflammatory properties, the compound may inhibit the activity of pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione stands out due to its unique combination of a thiazolidine ring, a furan ring, and a fluorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO3S/c21-14-8-6-13(7-9-14)17-11-10-16(25-17)12-18-19(23)22(20(24)26-18)15-4-2-1-3-5-15/h1-12H/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLKHXXHYHSOAL-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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